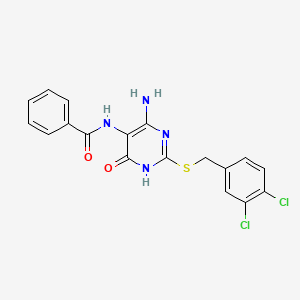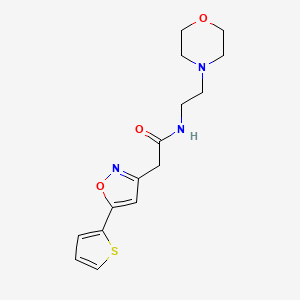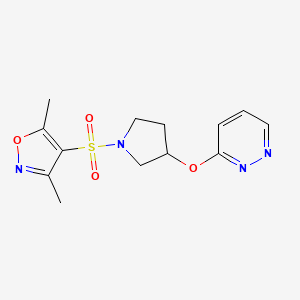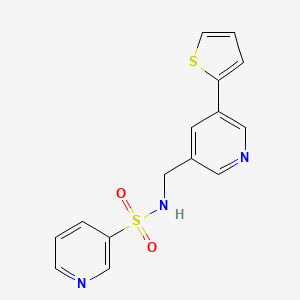
N-(4-Amino-2-((3,4-Dichlorbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das 2-Aminothiazol-Grundgerüst, zu dem diese Verbindung gehört, hat vielversprechende Antitumoreigenschaften gezeigt. Forscher haben sein Potenzial als Antiproliferationsmittel gegen Krebszellen untersucht. Weitere Untersuchungen zu seinem Wirkmechanismus und spezifischen Tumorarten sind im Gange .
Antioxidative Eigenschaften
Die Thiazol-Einheit der Verbindung kann zu ihrer antioxidativen Aktivität beitragen. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale und dem Schutz von Zellen vor oxidativem Schaden. Studien haben ihre Fähigkeit untersucht, reaktive Sauerstoffspezies (ROS) zu fangen und oxidativen Stress zu mildern .
Antibakterielle Wirkungen
Die 2-Aminothiazol-Derivate haben eine antimikrobielle Wirksamkeit gegen verschiedene Krankheitserreger gezeigt. Insbesondere Verbindungen mit 3,4-Dichlorbenzyl-Substituenten zeigen eine starke biologische Aktivität gegen Bakterien wie Staphylococcus aureus, Escherichia coli und Pseudomonas aeruginosa .
Anti-inflammatorisches Potenzial
Entzündungen sind ein Kennzeichen vieler Krankheiten. Forscher haben untersucht, ob diese Verbindung entzündungshemmende Signalwege modulieren kann. Ihre entzündungshemmenden Wirkungen könnten vielversprechend für Erkrankungen wie Arthritis, entzündliche Darmerkrankungen und mehr sein .
Rationale Designstrategien
Medizinische Chemiker haben strukturelle Variationen von 2-Aminothiazolen untersucht. Dazu gehören N-substituierte, 3-substituierte, 4-substituierte, multisubstituierte und Aryl/Alkyl-substituierte Derivate. Das Verständnis dieser Variationen hilft bei der rationalen Wirkstoffentwicklung und -optimierung .
Neue Synthesewege
Die Synthese der Verbindung beinhaltet komplizierte Strategien, um Zugang zu neuen Derivaten zu erhalten. Forscher haben Synthesewege für 2-Aminothiazole entwickelt, die mit den genannten biologischen Aktivitäten verbunden sind. Diese Wege tragen zur Erweiterung der therapeutischen Möglichkeiten bei .
Wirkmechanismus
Target of Action
The compound’s primary targets are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are crucial for cell division and proliferation, making them attractive targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell division and lead to cell death . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potent anti-proliferative activities suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within cancer cells .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-6-10(8-13(12)20)9-27-18-23-15(21)14(17(26)24-18)22-16(25)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYSNFIYZUIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2461282.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2461287.png)
![5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2461288.png)
![1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461290.png)
![(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2461292.png)

![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2461304.png)
